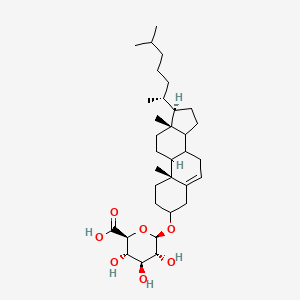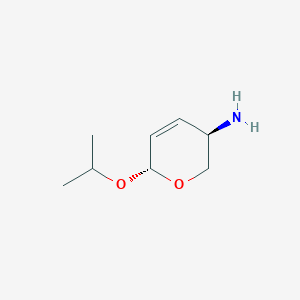
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is a chemical compound with the molecular formula C8H17NO2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of pyran-3-amine in the presence of hydrogen gas and a suitable catalyst under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce more saturated amines or alcohols.
Scientific Research Applications
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used as an additive in metal surface treatment and as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of 2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the pyran ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-3-amine: A similar compound with a saturated pyran ring.
N,N-Dimethyltetrahydro-2H-pyran-3-amine: A derivative with additional methyl groups on the amine nitrogen.
Uniqueness
2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6R)-(9CI) is unique due to the presence of the 1-methylethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3R,6R)-6-propan-2-yloxy-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6-8H,5,9H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
WLIOOTZUVWTBSS-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)O[C@@H]1C=C[C@H](CO1)N |
Canonical SMILES |
CC(C)OC1C=CC(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


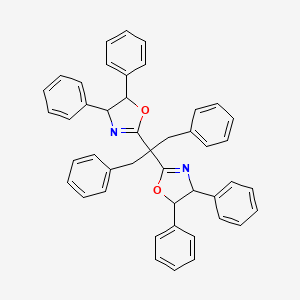

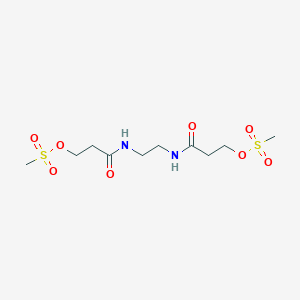
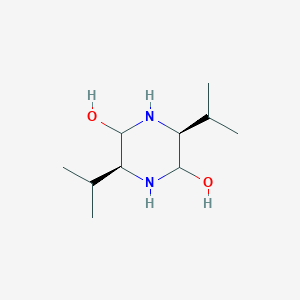
![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)
![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
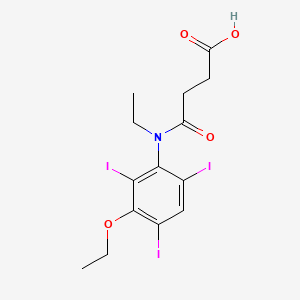
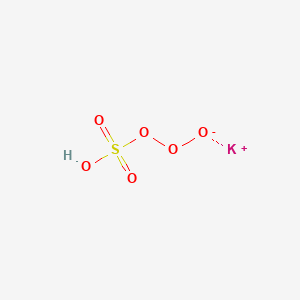
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13823068.png)
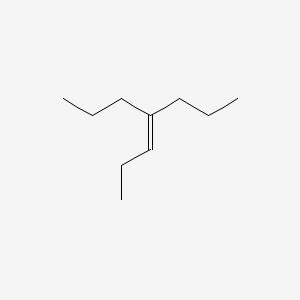
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)

